molecular formula C7H7ClF3N3 B3034652 4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 202135-78-2

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3034652
CAS No.: 202135-78-2
M. Wt: 225.6 g/mol
InChI Key: HDLQZVWCSCPLLU-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H7ClF3N3. It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, an ethyl group at the N-position, and a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in the presence of a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere . The reaction proceeds through nucleophilic substitution, where the ethanolamine displaces one of the chloro groups, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.

    Substitution Reactions: The trifluoromethyl group can be involved in substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium tert-butoxide) and a solvent (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation or reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-2-12-6-13-4(7(9,10)11)3-5(8)14-6/h3H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLQZVWCSCPLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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